molecular formula C19H24O6 B076577 Diethyl 2,4-diacetyl-3-phenylpentanedioate CAS No. 13277-74-2

Diethyl 2,4-diacetyl-3-phenylpentanedioate

Cat. No. B076577
CAS RN: 13277-74-2
M. Wt: 348.4 g/mol
InChI Key: VJDMHFPDRYFKOU-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a unique chemical compound with the linear formula C19H24O6 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Diethyl 2,4-diacetyl-3-phenylpentanedioate is represented by the SMILES string O=C(C(C(C(C(O[CH2]C)=O)C(C)=O)C1=CC=CC=C1)C(C)=O)O[CH2]C . The InChI representation is 1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

Diethyl 2,4-diacetyl-3-phenylpentanedioate has a molecular weight of 348.39 . The predicted properties include a melting point of 156-157 °C, a boiling point of 467.3±45.0 °C, and a density of 1.136±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Chemical Reactions : It's used in the synthesis of other chemical compounds and in various chemical reactions. For instance, it plays a role in the Friedel–Crafts reaction, where it's involved in the synthesis of carboxylic acids and ketones (Natekar & Samant, 2010). It's also used in the ethanolamination and ketalization of certain cyclohexanones (Kriven’ko et al., 2003).

  • Drug Synthesis : This compound serves as an intermediate in drug synthesis. For example, its derivatives are important for the synthesis of certain drugs (Yang-ling, 2008).

  • Antimicrobial Activity : Some derivatives of Diethyl 2,4-diacetyl-3-phenylpentanedioate, such as trithiocarbonate derivatives, have shown broad-spectrum antimicrobial activity, which can be beneficial in the development of new antimicrobial agents (Mabkhot et al., 2019).

  • Corrosion Inhibition : Compounds derived from Diethyl 2,4-diacetyl-3-phenylpentanedioate are studied for their potential as corrosion inhibitors in industrial processes, particularly in acidic environments (Gupta et al., 2017).

  • Dye-Sensitized Solar Cells : Derivatives of this compound are investigated as co-adsorbents in dye-sensitized solar cells, showing potential in improving photovoltaic performance by inhibiting electron recombination (Ruien et al., 2015).

  • Brewing Industry : It's also studied in the context of brewing, particularly in understanding the formation and removal of similar compounds like diacetyl and pentanedione during beer fermentation, which are crucial for the flavor profile of beer (Wainwright, 1973).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

diethyl 2,4-diacetyl-3-phenylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDMHFPDRYFKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305143
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,4-diacetyl-3-phenylpentanedioate

CAS RN

13277-74-2
Record name 13277-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Plummer, AB Cardis, AJ Martinez… - Pesticide …, 1983 - Wiley Online Library
The synthesis of a series of mono‐ and disubstituted biphenyl‐3‐ylmethyl esters of 3‐(2,2‐dichlorovinyl)‐2,2‐dimethylcyclopropanecarboxylic acid is described. The bioactivity of these …
Number of citations: 19 onlinelibrary.wiley.com
E Rezaee, SM Amrolah, M Nazari, SA Tabatabai - Molecular Diversity, 2021 - Springer
Soluble epoxide hydrolase (sEH) enzyme plays an important role in the metabolism of endogenous chemical mediators, epoxyeicosatrienoic acids, which are involved in the regulation …
Number of citations: 9 link.springer.com
CLJ Aulenback - 2022 - repository.library.carleton.ca
Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to identify thousands of analytes from a single biological matrix. Chemical derivatization (CD) …
Number of citations: 4 repository.library.carleton.ca

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